molecular formula C6H13NO6S B1247914 Cysteamine bitartrate CAS No. 27761-19-9

Cysteamine bitartrate

Katalognummer: B1247914
CAS-Nummer: 27761-19-9
Molekulargewicht: 227.24 g/mol
InChI-Schlüssel: NSKJTUFFDRENDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cysteamine Bitartrate is a cystine-depleting agent that is critically important in biomedical research, particularly for investigating the rare genetic disorder nephropathic cystinosis . This autosomal recessive lysosomal storage disease is caused by mutations in the CTNS gene, which encodes for the lysosomal transporter cystinosin . The defect leads to an abnormal accumulation of the amino acid cystine within lysosomes, forming crystals that cause cellular damage and progressive failure of multiple organs, most notably the kidneys . The primary mechanism of action of this compound is to reduce this harmful intralysosomal cystine accumulation . Upon administration and conversion to cysteamine, the compound enters the lysosome and reacts with cystine, converting it into cysteine and a cysteine-cysteamine mixed disulfide . Both of these reaction products can then exit the lysosome via transport pathways that are independent of the defective cystinosin protein, thereby effectively depleting the stored cystine and mitigating cellular damage . Researchers utilize various formulations, including immediate-release and delayed-release (enteric-coated) capsules, to study pharmacokinetic profiles and optimize dosing regimens . Key pharmacokinetic studies show that cysteamine is rapidly absorbed, with the extent and rate of absorption varying by the site of administration in the gastrointestinal tract . Beyond its established application in cystinosis models, this compound is also a compound of interest in other research areas due to its antioxidant properties and its ability to modulate levels of certain neurotoxic metabolites . Its potential neuroprotective effects are being explored in preclinical studies for neurodegenerative conditions such as Huntington's and Parkinson's disease . Furthermore, its role in mobilizing cysteine and increasing glutathione levels makes it relevant for studies in oxidative stress and metabolic pathways . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures and is absolutely not for human consumption. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Eigenschaften

IUPAC Name

2-aminoethanethiol;2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.C2H7NS/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKJTUFFDRENDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27761-19-9
Record name (mercaptoethyl)ammonium hydrogen tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.204
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Solvent-Mediated Recrystallization

Crude this compound is purified through recrystallization in solvents such as methanol, ethanol, or acetone. The TDCommons disclosure highlights an improved process where inverse addition (pouring aqueous this compound into 2-propanol) minimizes cystamine impurity formation. This method achieves:

  • Purity Enhancement : Reducing cystamine content from 0.5% to <0.1%.

  • Polymorphic Control : Crystalline form L1 (monohydrate) is obtained by drying below 35°C under vacuum, while form L2 (anhydrous) forms at 25–60°C.

Polymorph-Specific Crystallization

Patents describe distinct X-ray diffraction (XRD) profiles for forms L1 and L2:

  • Form L1 : Peaks at 10.36, 14.54, and 17.23° 2θ.

  • Form L2 : Peaks at 7.4, 11.0, and 14.4° 2θ.
    Crystallization in methanol at −25°C yields form L1, whereas 2-propanol at 25°C produces form L2.

Thiazolidine Intermediate-Based Synthesis

US20230202975A1 introduces a novel route using thiazolidine intermediates to mitigate oxidation. The process involves:

  • Thiazolidine Formation : Reacting cysteamine salts with aldehydes (e.g., formaldehyde) at pH >10.5 to form thiazolidine (II).

  • Acid Hydrolysis : Treating (II) with tartaric acid in aqueous medium to release cysteamine free base, which subsequently forms bitartrate.

  • Inverse Precipitation : Adding the reaction mixture to 2-propanol yields crude product, which is further purified via aqueous recrystallization.

This method achieves a 55% molar yield and reduces cystamine content to <0.05%.

Oxidative Impurity Mitigation

A critical challenge in this compound synthesis is controlling cystamine (disulfide) formation. Strategies include:

  • Antioxidant Additives : BHA or butylated hydroxytoluene (BHT) at 0.1–0.5% w/w.

  • Inert Atmosphere : Conducting reactions under nitrogen or argon.

  • Low-Temperature Processing : Maintaining temperatures below 30°C during isolation.

The TDCommons method reduces oxidation by limiting moisture exposure during free base handling, achieving cystamine levels of 0.07%.

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage Reference
Direct Neutralization70–80%>98%Simplicity, scalability
Thiazolidine Intermediate55%>99%Low cystamine impurity
Inverse Precipitation85%99.9%Polymorphic control

Industrial-Scale Considerations

For commercial production, factors such as solvent recovery, energy consumption, and polymorph stability are critical. Ethanol and 2-propanol are favored for their low toxicity and ease of removal. Drying under vacuum at 25–35°C ensures form L1 stability, which is hygroscopic and requires packaging under inert gas .

Analyse Chemischer Reaktionen

Types of Reactions

Cysteamine bitartrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Cysteamine can be oxidized to form cystamine, a disulfide compound. This reaction typically involves oxidizing agents such as hydrogen peroxide or iodine.

    Reduction: Cysteamine can be reduced to form thiol derivatives using reducing agents like sodium borohydride.

    Substitution: Cysteamine can undergo substitution reactions where the amino or thiol group is replaced by other functional groups.

Major Products

The major products formed from these reactions include cystamine, thiol derivatives, and various substituted cysteamine compounds .

Wissenschaftliche Forschungsanwendungen

Nephropathic Cystinosis Treatment

Cysteamine bitartrate is most prominently used in managing nephropathic cystinosis. The immediate-release formulation (Cystagon) requires frequent dosing, which can lead to adherence challenges among patients. A recent study evaluated a delayed-release formulation (RP103), demonstrating its non-inferiority to the immediate-release version while reducing gastrointestinal side effects and improving patient compliance .

Oxidative Stress Reduction in Mitochondrial Diseases

Research has indicated that this compound may enhance glutathione biosynthesis, thereby acting as an antioxidant. In preclinical models, it has been shown to improve mitochondrial function and reduce oxidative stress in various disease models, including those involving primary mitochondrial respiratory chain defects. For example, treatment with this compound in Caenorhabditis elegans and zebrafish models resulted in improved cellular viability and mitochondrial health .

Neuronal Ceroid Lipofuscinosis

This compound has also been explored for its potential benefits in treating infantile neuronal ceroid lipofuscinosis, a neurodegenerative lysosomal storage disorder. A pilot study combining this compound with N-acetylcysteine showed promising results in slowing disease progression, as evidenced by brain imaging studies that monitored metabolite levels over time .

Table 1: Summary of Clinical Trials Involving this compound

Study TitleObjectiveParticipantsKey Findings
Delayed-Release Formulation of Cysteamine Evaluate safety and efficacy of RP10343 patients with nephropathic cystinosisRP103 maintained low white blood cell cystine levels with fewer side effects compared to Cystagon
Cysteamine in Mitochondrial Disease Models Assess antioxidant effects on mitochondrial functionVarious species including C. elegans and zebrafishImproved mitochondrial membrane potential and reduced oxidative stress at micromolar concentrations
Combination Therapy for Neuronal Ceroid Lipofuscinosis Evaluate efficacy of cysteamine and N-acetylcysteine10 patients with infantile neuronal ceroid lipofuscinosisCombination therapy showed potential in slowing disease progression as indicated by brain metabolite changes

Vergleich Mit ähnlichen Verbindungen

Cysteamine Bitartrate vs. Other Cysteamine Salts

Cysteamine is administered as different salts, including hydrochloride, bitartrate, and phosphocysteamine. A pivotal study in healthy adults compared these salts and found:

  • Bioavailability: No significant differences in AUC, Cmax, or tmax were observed, indicating bioequivalence among the salts .
  • Tolerance : Vomiting was the most common adverse event, occurring in 45% of subjects, but its frequency was inversely correlated with body weight rather than salt type .
  • Cmax : Cysteamine hydrochloride had a marginally higher Cmax (geometric mean: 66 μmol/L) compared to bitartrate (63 μmol/L) and phosphocysteamine (59 μmol/L), though all fell within the FDA’s bioequivalence range (70–143%) .

Table 1 : Pharmacokinetic Parameters of Cysteamine Salts (Single-Dose Study)

Parameter Hydrochloride Bitartrate Phosphocysteamine
AUC (μmol·h/L) 169 ± 51 173 ± 49 158 ± 46
Cmax (μmol/L) 66 ± 25.5 63 ± 20 59 ± 12
tmax (h) 0.88 0.88 1.25
Immediate-Release (IR) vs. Delayed-Release (DR) Formulations

The IR formulation (Cystagon®) requires dosing every 6 hours, while DR formulations (e.g., Procysbi®) allow 12-hour dosing due to optimized release in the small intestine . Key distinctions include:

  • Pharmacokinetics :
    • DR formulations exhibit a longer tmax (120 vs. 76 minutes) and half-life (253 vs. 90 minutes) compared to IR .
    • DR achieves higher systemic exposure (Vd/F: 382 L vs. 198 L) with comparable clearance rates (1.2 vs. 1.4 L/min) .
  • Efficacy : Both formulations maintain white blood cell (WBC) cystine levels <1 nmol/mg protein, a therapeutic target .
  • Tolerability : DR formulations reduce gastrointestinal side effects (e.g., nausea, vomiting) by 30–50%, enhancing compliance .

Table 2 : Clinical Outcomes of IR vs. DR this compound

Parameter IR (Cystagon®) DR (Procysbi®)
Dosing Frequency Every 6 hours Every 12 hours
Mean tmax (min) 76 120
Half-life (min) 90 253
Adverse Event Rate 60–70% 30–40%
Compliance Rate 70% 90%
Enteric-Coated (EC) this compound

EC formulations, developed as alternatives to IR, release cysteamine in the small intestine, mimicking DR PK profiles:

  • Absorption : EC achieves 30% higher Cmax and 20% greater cystine depletion in WBCs compared to IR .
Repurposing in Mitochondrial Diseases

Preclinical studies suggest this compound may benefit mitochondrial respiratory chain (RC) diseases:

  • Mechanism : At micromolar concentrations (10–100 μM), it improves cell survival and reduces oxidative stress without altering glutathione levels .
  • Toxicity : Millimolar concentrations induce hydrogen peroxide production, highlighting a narrow therapeutic window .

Key Recommendations :

  • Use DR formulations to enhance compliance.
  • Avoid concomitant food intake, particularly fats, to maximize absorption .
  • Monitor plasma cysteamine levels in mitochondrial disease trials to avoid toxicity .

Biologische Aktivität

Cysteamine bitartrate is a pharmacological compound primarily recognized for its role in treating nephropathic cystinosis, a rare genetic disorder characterized by the accumulation of cystine within lysosomes. Approved by the FDA, it functions by facilitating the excretion of cystine from cells through disulfide exchange. Beyond its established use in cystinosis, recent studies have explored its broader biological activities, particularly its antioxidant properties and potential therapeutic applications in various mitochondrial diseases.

This compound acts as an amino thiol and a byproduct of cysteine metabolism. Its mechanism involves:

  • Disulfide Exchange : Engaging in disulfide exchange to reduce lysosomal cystine levels.
  • Glutathione Biosynthesis : Enhancing the availability of cysteine, which is crucial for the synthesis of glutathione, a potent antioxidant that protects cells from oxidative damage.
  • Antioxidant Activity : Exhibiting antioxidant properties that may help mitigate oxidative stress in various cellular contexts.

Table 1: Mechanisms of this compound

MechanismDescription
Disulfide ExchangeReduces lysosomal cystine levels
Glutathione EnhancementIncreases cysteine availability for glutathione synthesis
Antioxidant ActivityReduces oxidative stress in cells

Pre-clinical Studies

Recent pre-clinical evaluations have demonstrated the therapeutic potential of this compound across multiple model organisms:

  • Mitochondrial Respiratory Chain Diseases : Studies using Caenorhabditis elegans and zebrafish models indicated that micromolar concentrations of this compound improved mitochondrial function and cellular viability without significant toxicity. Specifically, concentrations below 1 mM were well tolerated, while higher doses induced oxidative stress and cell death .
  • Transcriptome Profiling : RNA sequencing of gas-1(fc21) worms treated with varying doses revealed dose-dependent alterations in gene expression related to metabolic and oxidative stress pathways, suggesting a normalization effect on dysregulated cellular functions .

Case Studies

  • Nephropathic Cystinosis : A randomized controlled trial comparing a novel delayed-release formulation (RP103) with immediate-release this compound (Cystagon) showed that RP103 maintained lower white blood cell cystine levels at a reduced total daily dose, demonstrating its efficacy and improved patient adherence due to less frequent dosing .
  • Infantile Neuronal Ceroid Lipofuscinosis (INCL) : A pilot study assessed the combined effects of this compound and N-acetylcysteine on patients with INCL. Results indicated improvements in clinical symptoms such as irritability and alertness without significant adverse events .

Table 2: Summary of Key Studies on this compound

Study FocusModel Organism/PopulationKey Findings
Mitochondrial DiseaseC. elegans, ZebrafishImproved mitochondrial function at low doses
Nephropathic CystinosisHuman Patients (RP103 vs Cystagon)RP103 non-inferior with lower dosing
Infantile Neuronal Ceroid LipofuscinosisHuman PatientsClinical improvements without adverse events

Side Effects and Safety Profile

While this compound is generally well-tolerated, some patients experience gastrointestinal side effects such as vomiting and diarrhea. The incidence of these effects has been reported to be significantly higher with immediate-release formulations compared to delayed-release options .

Q & A

Q. What is the mechanism of action of cysteamine bitartrate in reducing lysosomal cystine accumulation in nephropathic cystinosis?

this compound enters lysosomes and reacts with cystine to form a mixed disulfide (cysteamine-cysteine), which exits via the PQLC2 transporter, bypassing the defective cystinosin protein. This mechanism is validated by measuring white blood cell (WBC) cystine levels using liquid chromatography-mass spectrometry (LC-MS) . To replicate this, researchers can use lysosomal isolates treated with cysteamine and quantify cystine depletion via fluorometric assays or LC-MS.

Q. How do pharmacokinetic properties of this compound influence dosing regimens in cystinosis?

this compound exhibits rapid plasma clearance (mean 32.3 mL/min/kg) and a short half-life, necessitating strict 6-hourly dosing for immediate-release (IR) formulations. Pharmacodynamic modeling (e.g., NONMEM) links plasma concentrations to WBC cystine reduction, with a lag time (~0.44 hours) between peak plasma levels and maximal effect . Researchers should design pharmacokinetic-pharmacodynamic (PK/PD) studies with frequent sampling (0–6 hours post-dose) to capture hysteresis effects.

Q. What are the validated biomarkers for assessing this compound efficacy in clinical research?

WBC cystine content (<1 nmol/mg protein) is the gold-standard biomarker. Methodologically, lysed WBCs are treated with dithiothreitol to release cystine, followed by LC-MS or spectrophotometric quantification . For preclinical studies, cystine crystal deposition in tissues (e.g., kidney biopsies) can be visualized via polarized light microscopy.

Q. How do immediate-release (IR) and delayed-release (DR) formulations differ in experimental design?

IR formulations (e.g., Cystagon) require 6-hourly dosing to maintain WBC cystine suppression, while DR formulations (e.g., Procysbi) enable 12-hourly dosing due to enteric coating that delays gastric absorption. Comparative studies should measure trough plasma cysteamine levels and WBC cystine dynamics over 24-hour cycles .

Advanced Research Questions

Q. What preclinical models demonstrate this compound’s potential in mitochondrial respiratory chain (RC) disease?

  • C. elegans : The gas-1(fc21) mutant (Complex I deficiency) shows improved mitochondrial membrane potential (ΔΨm) with 10–100 µM cysteamine, assessed via TMRE fluorescence .
  • Zebrafish : Rotenone (Complex I) and azide (Complex IV) models exhibit reduced brain death rates with cysteamine pretreatment. Survival endpoints and locomotor assays (e.g., photomotor response) are critical .
  • Human fibroblasts : FBXL4-deficient cells show enhanced viability under oxidative stress (e.g., H2O2 exposure) via MTT assays .

Q. How does this compound modulate transcriptional pathways in RC disease?

RNA-seq data reveal time-dependent normalization of dysregulated metabolic (e.g., aspartate flux) and immune pathways (e.g., JAK-STAT signaling) in human fibroblasts. At 24 hours, cysteamine reverses downregulated ribosomal and proteasomal pathways, assessed via gene set enrichment analysis (GSEA) . Researchers should prioritize longitudinal transcriptomic profiling to capture dynamic effects.

Q. Why does this compound not increase total glutathione (GSH) levels despite its antioxidant effects?

In C. elegans and human cells, cysteamine enhances aspartate metabolism, which supports NADPH production for GSH recycling rather than de novo synthesis. This is validated via <sup>13</sup>C-glucose isotopic tracing and HPLC-based GSH quantification . Investigators should measure reduced (GSH) vs. oxidized (GSSG) ratios to assess redox balance.

Q. What experimental parameters define the narrow therapeutic window of this compound?

Millimolar concentrations induce H2O2 production (via Amplex Red assays), while micromolar ranges (10–100 µM) are therapeutic. Dose-response curves in zebrafish models show toxicity thresholds at ≥500 µM . Researchers must optimize dosing using in vitro cytotoxicity screens (e.g., LDH release) before in vivo testing.

Q. How can this compound be repurposed for IgA nephropathy (IgAN)?

Cysteamine disrupts IgA1 tailpiece polymerization by competing with cysteine-471 residues. Methods include size-exclusion chromatography to monitor IgA aggregate size and surface plasmon resonance (SPR) to assess binding kinetics . Preclinical studies should use patient-derived IgA1 samples treated with cysteamine ex vivo.

Q. What methodologies address this compound’s instability in pharmacokinetic studies?

Cysteamine’s thiol group is prone to oxidation, requiring stabilization with EDTA in plasma samples. A validated LC-MS/MS method quantifies cysteamine in low-volume plasma (50 µL) with a lower limit of quantification (LLOQ) of 0.1 µg/mL . Researchers should implement strict sample handling protocols (e.g., immediate freezing at -80°C).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cysteamine bitartrate
Reactant of Route 2
Cysteamine bitartrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.